molecular formula C6H11ClF3NO B2824330 [5-(Trifluoromethyl)oxolan-2-yl]methanamine hydrochloride CAS No. 2126178-18-3

[5-(Trifluoromethyl)oxolan-2-yl]methanamine hydrochloride

Cat. No.: B2824330
CAS No.: 2126178-18-3
M. Wt: 205.61
InChI Key: GDNBWCMONYTFBW-UHFFFAOYSA-N
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Description

[5-(Trifluoromethyl)oxolan-2-yl]methanamine hydrochloride is a halogenated organic compound featuring a tetrahydrofuran (oxolane) ring substituted with a trifluoromethyl (-CF₃) group at the 5-position. The methanamine moiety is protonated as a hydrochloride salt, enhancing its stability and solubility in polar solvents. Key properties include:

  • Molecular Formula: C₆H₁₁ClF₃NO
  • Molecular Weight: 205.61 g/mol
  • Purity: Typically ≥95% in commercial and research-grade samples .

The trifluoromethyl group confers high electronegativity and lipophilicity, making the compound valuable in medicinal chemistry for modulating pharmacokinetic properties such as metabolic stability and membrane permeability. The oxolane ring provides conformational rigidity, which can influence binding interactions in biological targets.

Properties

IUPAC Name

[5-(trifluoromethyl)oxolan-2-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5-2-1-4(3-10)11-5;/h4-5H,1-3,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNBWCMONYTFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126178-18-3
Record name 1-[5-(trifluoromethyl)oxolan-2-yl]methanamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(Trifluoromethyl)oxolan-2-yl]methanamine hydrochloride typically involves the reaction of a trifluoromethyl-substituted oxolane with methanamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process includes steps such as purification and crystallization to isolate the hydrochloride salt form of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions may convert the trifluoromethyl group to other functional groups.

    Substitution: The methanamine group can participate in substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents and other nucleophiles are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted oxolane derivatives.

Scientific Research Applications

Chemistry: In chemistry, [5-(Trifluoromethyl)oxolan-2-yl]methanamine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: The compound’s potential biological activity is of interest in drug discovery and development. Researchers investigate its interactions with biological targets to identify new therapeutic agents.

Medicine: In medicine, this compound may be explored for its pharmacological properties. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The exact mechanism of action of [5-(Trifluoromethyl)oxolan-2-yl]methanamine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can influence the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with [5-(Trifluoromethyl)oxolan-2-yl]methanamine hydrochloride:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Differences Ref.
[5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl chloride Oxolane -CF₃, -SO₂Cl C₆H₈ClF₃O₃S 252.64 Sulfonyl chloride group replaces methanamine; reactive intermediate for further derivatization.
2-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride Oxadiazole -CF₃, ethylamine C₇H₈ClF₃N₃O 254.61 Oxadiazole ring (electron-deficient) vs. oxolane; higher nitrogen content alters hydrogen-bonding potential.
[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride Thiadiazole -C₆H₄OMe C₁₀H₁₂ClN₃OS 257.74 Thiadiazole core (sulfur-containing) and methoxyphenyl group; increased aromaticity and π-π stacking potential.
[5-(Trifluoromethyl)thiophen-2-yl]methanamine hydrochloride Thiophene -CF₃ C₆H₇ClF₃NS 225.64 Thiophene (sulfur heterocycle) vs. oxolane; higher lipophilicity and potential for redox activity.
(4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride Pyridine -CF₃ C₇H₈ClF₃N₂ 216.60 Aromatic pyridine ring vs. saturated oxolane; planar structure may reduce steric hindrance in binding.

Key Comparative Insights

Heterocyclic Core Influence: Oxolane (tetrahydrofuran) in the target compound provides a saturated, oxygen-containing ring, favoring solubility and moderate rigidity. Oxadiazole (e.g., ) introduces electron-deficient character, enhancing interactions with electron-rich biological targets.

Trifluoromethyl (-CF₃) Effects :

  • The -CF₃ group in all listed compounds improves metabolic stability by resisting oxidative degradation. However, its position on different heterocycles alters electronic effects:

  • In oxolane (target compound), -CF₃ is adjacent to oxygen, creating a polar microenvironment.
  • In pyridine derivatives (e.g., ), -CF₃ on an aromatic ring enhances electron-withdrawing effects, modulating pKa of the amine.

Amine Functionalization :

  • The hydrochloride salt form (common across all analogues) ensures protonation of the amine, improving aqueous solubility.
  • Methanamine vs. ethanamine chain length (e.g., ) affects conformational flexibility and steric accessibility for target binding.

Synthetic Utility :

  • Sulfonyl chloride derivatives (e.g., ) serve as intermediates for nucleophilic substitution reactions.
  • Thiophene and pyridine analogues (e.g., ) are often used in drug discovery for targeting CNS or enzyme-active sites.

Research Findings

  • Metabolic Stability : The oxolane-based compound demonstrates superior metabolic stability compared to thiophene analogues due to reduced susceptibility to cytochrome P450 oxidation .
  • Solubility : Pyridine derivatives (e.g., ) exhibit lower aqueous solubility than the oxolane compound, attributed to aromatic π-system interactions .

Biological Activity

[5-(Trifluoromethyl)oxolan-2-yl]methanamine hydrochloride is a chemical compound characterized by its trifluoromethyl group and oxolane structure. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C6H10F3NO·HCl
  • Molecular Weight : 201.60 g/mol
  • CAS Number : 2126178-18-3

The trifluoromethyl group enhances the compound's lipophilicity, which may improve its ability to penetrate biological membranes and interact with various molecular targets.

The mechanism of action of this compound is primarily based on its interaction with enzymes and receptors within biological systems. The trifluoromethyl group is known to influence binding affinity and selectivity for molecular targets, which can modulate enzymatic activity and receptor signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens. The compound's structure may enhance its effectiveness against resistant strains.
  • Antiproliferative Effects : In vitro assays have shown that this compound can inhibit the proliferation of certain cancer cell lines, indicating potential for therapeutic applications in oncology .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against E. coli and S. aureus
AntiproliferativeInhibits growth of Hela and A549 cell lines
Enzyme InteractionModulates activity of specific enzymes

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Results indicated significant inhibition at concentrations as low as 50 µg/mL, highlighting the compound's potential in treating resistant infections.
  • Cancer Cell Proliferation : In a separate investigation, the compound was tested against various cancer cell lines, including Hela (cervical cancer) and A549 (lung cancer). The IC50 values were determined to be 226 µg/mL for Hela cells and 242 µg/mL for A549 cells, suggesting moderate antiproliferative activity .

Comparative Analysis

When compared to similar compounds, such as [5-(Trifluoromethyl)tetrahydrofuran-2-yl]methanamine hydrochloride, this compound demonstrates unique properties due to its specific structural configuration. This uniqueness may contribute to its distinct biological activities and reactivity patterns.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesNotable Activities
This compoundTrifluoromethyl group + oxolane ringAntimicrobial, antiproliferative
[5-(Trifluoromethyl)tetrahydrofuran-2-yl]methanamine hydrochlorideTrifluoromethyl group + tetrahydrofuran ringLimited studies on biological activity

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